Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide
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Overview
Description
Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide is a synthetic compound derived from tryptophan, an essential amino acid This compound is characterized by the presence of an acetyl group at the alpha position and a benzylsulfanyl group at the beta position of the tryptophanamide molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide typically involves the acetylation of tryptophan followed by the introduction of the benzylsulfanyl group. The process begins with the protection of the amino group of tryptophan using an acetyl group. This is achieved by reacting tryptophan with acetic anhydride in the presence of a base such as pyridine. The resulting Nalpha-acetyltryptophan is then subjected to a nucleophilic substitution reaction with benzylsulfanyl chloride to introduce the benzylsulfanyl group at the beta position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzylsulfanyl group, using reducing agents like lithium aluminum hydride.
Substitution: The acetyl and benzylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzylsulfanyl chloride, acetic anhydride, pyridine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Deprotected tryptophan derivatives
Substitution: Various substituted tryptophan derivatives
Scientific Research Applications
Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological processes, including enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The benzylsulfanyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide can be compared with other similar compounds, such as:
Nalpha-acetyltryptophanamide: Lacks the benzylsulfanyl group, resulting in different chemical properties and biological activities.
Nalpha-acetyl-beta-(methylsulfanyl)tryptophanamide: Contains a methylsulfanyl group instead of a benzylsulfanyl group, leading to variations in reactivity and target specificity.
Nalpha-acetyl-beta-(ethylsulfanyl)tryptophanamide: Features an ethylsulfanyl group, which affects its chemical behavior and biological effects.
The uniqueness of this compound lies in the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H21N3O2S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-acetamido-3-benzylsulfanyl-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C20H21N3O2S/c1-13(24)23-18(20(21)25)19(26-12-14-7-3-2-4-8-14)16-11-22-17-10-6-5-9-15(16)17/h2-11,18-19,22H,12H2,1H3,(H2,21,25)(H,23,24) |
InChI Key |
VMTYEVYVBMOCJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(C1=CNC2=CC=CC=C21)SCC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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